molecular formula C18H26N4O6S B1398181 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate CAS No. 258289-54-2

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate

Cat. No.: B1398181
CAS No.: 258289-54-2
M. Wt: 426.5 g/mol
InChI Key: OUSUWQYKZFQMST-PRXAMGSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thienoimidazole moiety

Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate plays a crucial role in biochemical reactions, particularly as a protein crosslinker. It interacts with monoclonal antibodies, such as anti-horseradish peroxidase IgG, by modifying lysine residues . This interaction is essential for various biochemical assays and research applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures by increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate levels . Additionally, it suppresses cell growth and galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant properties and its role in pain models. The compound also shows high metabolic stability on human liver microsomes and negligible hepatotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to maintain high metabolic stability and negligible hepatotoxicity over extended periods . The compound’s stability and degradation are critical for its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it has shown potent protection in animal seizure models, such as the maximal electroshock test and the psychomotor 6 Hz seizure model . It is essential to monitor for any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, including CYP3A4, CYP2D6, and CYP2C9 . These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its biochemical functions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are critical for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate typically involves multiple steps. One common method starts with the preparation of the thienoimidazole core, followed by the coupling of this core with a pyrrolidinone derivative. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate is unique due to its combination of a pyrrolidinone ring and a thienoimidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6S/c23-13(5-2-1-4-12-17-11(10-29-12)20-18(27)21-17)19-9-3-6-16(26)28-22-14(24)7-8-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUWQYKZFQMST-PRXAMGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate

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